1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine is a chemical compound characterized by a pyrazole ring substituted with a fluorophenyl group at the 1-position and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluoroaniline with 3-methyl-1-phenyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby providing therapeutic benefits.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-methylpyrazole: Similar structure but with a different substitution pattern.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains additional aromatic rings, leading to different properties.
1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones: More complex structure with additional functional groups.
Uniqueness: 1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine substitution enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10FN3 |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H10FN3/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3 |
InChI Key |
DXRYXJMJPUZLMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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